N-(3-fluorophenyl)-3,5-dimethylbenzamide
Description
N-(3-Fluorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 3-fluorophenyl group attached to a 3,5-dimethyl-substituted benzamide core. Benzamide derivatives are widely explored for their ability to modulate epigenetic targets (e.g., histone deacetylases, HDACs) or disrupt protein-lipid interactions, depending on substituent groups .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
XREMJJOYQWMATN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural analogs, their targets, and biological activities:
Key Comparative Insights
Structural Modifications and Activity
- Fluorine vs. Trifluoromethyl Groups : The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to Fluorosalan’s bulkier 3-CF₃-phenyl group. Fluorine’s electron-withdrawing effects could also influence binding to aromatic π-systems in enzyme active sites .
- Hydroxamate vs. Carbamothioyl Groups: LMK235’s hydroxamate moiety is critical for HDAC4/5 inhibition, whereas DM-PIT-1’s carbamothioyl group enables interaction with phosphatidylinositol domains. The absence of these groups in the target compound suggests a divergent mechanism .
- Substituent Positioning: Fluorosalan’s 2-hydroxy and 3,5-dibromo substitutions contrast with the target compound’s 3-fluorophenyl group, highlighting how halogen placement dictates antimicrobial vs.
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